molecular formula C8H18N2O3 B13638263 2-Amino-4-(3-methoxypropoxy)butanamide

2-Amino-4-(3-methoxypropoxy)butanamide

Katalognummer: B13638263
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: RUNAUDVMBMLFHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(3-methoxypropoxy)butanamide is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, a butanamide backbone, and a methoxypropoxy side chain. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxypropoxy)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and AK Scientific provide bulk manufacturing, sourcing, and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(3-methoxypropoxy)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas, methanol, sodium hydroxide, and various protecting agents . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3-methoxypropoxy)butanamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(3-methoxypropoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-4-(3-methoxypropoxy)butanamide include:

  • 2-Amino-4-(3-methoxypropoxy)butanoic acid
  • 2-Amino-4-(3-methoxypropoxy)butanol
  • 2-Amino-4-(3-methoxypropoxy)butylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and structural configuration. The presence of the butanamide backbone and the methoxypropoxy side chain gives it unique chemical properties and reactivity, making it valuable for specific scientific research applications .

Eigenschaften

Molekularformel

C8H18N2O3

Molekulargewicht

190.24 g/mol

IUPAC-Name

2-amino-4-(3-methoxypropoxy)butanamide

InChI

InChI=1S/C8H18N2O3/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI-Schlüssel

RUNAUDVMBMLFHS-UHFFFAOYSA-N

Kanonische SMILES

COCCCOCCC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.